molecular formula C12H15BrO2 B8737744 1-[4-(3-Bromopropoxy)phenyl]acetone

1-[4-(3-Bromopropoxy)phenyl]acetone

Cat. No.: B8737744
M. Wt: 271.15 g/mol
InChI Key: WYHPEAADWSWNSC-UHFFFAOYSA-N
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Description

1-[4-(3-Bromopropoxy)phenyl]acetone is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-[4-(3-bromopropoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H15BrO2/c1-10(14)9-11-3-5-12(6-4-11)15-8-2-7-13/h3-6H,2,7-9H2,1H3

InChI Key

WYHPEAADWSWNSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-hydroxyphenyl)propan-2-one (2.2 g, 0.01 mol) in dimethylformamide (10 mL) was added 1,3-dibromopropane (7.6 mL, 0.07 mol), potassium carbonate (2.3 g, 0.01 mol) and potassium iodide (0.7 g, 0.004 mol). The mixture was stirred at room temperature for 72 hours. Water was added into the reaction vessel and the crude was extracted with ethyl acetate. The organic layer was washed with water and brine, dried, filtered and evaporated to dryness. The crude obtained was purified by column chromatography with silica gel, eluting with hexane/ethyl acetate (from 100% to 10%), obtaining the title compound (54%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-hydroxyphenyl)propan-2-one (1 g, 6.67 mmol), 1,3-dibromopropane (0.74 mL, 7.3 mmol) and potassium carbonate (1.84 g, 13 3 mmol) in 2-butanone (30 mL) was heated to reflux for 16 hours. The reaction mixture was cooled to ambient temperature and partitioned between ethyl acetate and water. The organic phase was separated, and the aqueous phase was extracted with additional ethyl acetate. The organic extracts were combined, washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue obtained was chromatographed on silica gel eluting with 10% ethyl acetate/hexanes to provide the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 2.14 (s, 3H), 2.36-2.27 (m, 2H), 3.60 (t, J=6.4 Hz, 2H), 3.63 (s, 2H), 4.09 (t, J=5.8 Hz, 2H), 6.87 (d, J=8.7 Hz, 2H), 7.11 (d, J=8.7 Hz, 2H); MS (DCI/NH3) m/z 288 (M+NH4)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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